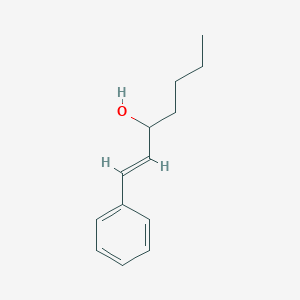

1-Hepten-3-ol, 1-phenyl-

Descripción general

Descripción

1-Hepten-3-ol, 1-phenyl- is a useful research compound. Its molecular formula is C13H18O and its molecular weight is 190.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Hepten-3-ol, 1-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Hepten-3-ol, 1-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Enantioselective Synthesis

1-Hepten-3-ol, 1-phenyl- compounds have been studied for their potential in enantioselective synthesis. Kawashima and Hasegawa (1992) demonstrated the optical resolution of 1-alkyn-3-ols through lipase-catalyzed hydrolysis of phenyl carbonates, including 1-heptyn-3-yl phenyl carbonate, leading to optically pure carbonates (Kawashima & Hasegawa, 1992).

Chemical Modification and Analysis

Research has explored the chemical modification and analysis of 1-hepten-3-ol, 1-phenyl- derivatives. For example, Arbačiauskienė et al. (2009) used 1-Phenyl-1H-pyrazol-3-ol in the preparation of various 1-phenyl-1H-pyrazole derivatives, illustrating its versatility as a synthon (Arbačiauskienė et al., 2009).

Mass Spectrometry Studies

In mass spectrometry, the compound has been studied to understand its ionization and fragmentation processes. McAdoo and Hudson (1981) investigated the formation of [CH3CH2C(OH)CH2]+˙ ions from 1‐hepten‐3‐ol, contributing to the understanding of mass spectrometric behavior of such compounds (McAdoo & Hudson, 1981).

Phytoestrogens Research

Diarylheptanoids, including derivatives of 1-hepten-3-ol, 1-phenyl-, have been isolated from natural sources and evaluated for their estrogenic activity. Suksamrarn et al. (2008) isolated compounds from Curcuma comosa and assessed their estrogenic-like transcriptional activity, revealing potential applications in phytoestrogen research (Suksamrarn et al., 2008).

Catalytic Cycloisomerization Studies

The role of 1-hepten-3-ol, 1-phenyl- compounds in catalytic processes has been investigated. Brooner, Robertson, and Widenhoefer (2014) studied the mechanism of 1,3-hydrogen migration in a gold complex involving a 7-phenylbicyclo[3.2.0]heptene derivative, providing insights into catalytic cycloisomerization processes (Brooner, Robertson, & Widenhoefer, 2014).

Mecanismo De Acción

Target of Action

It is known to be a potent odor stimulus present in human volatile emanations .

Mode of Action

It is reported to elicit behavioral responses in Anopheles gambiae , suggesting that it may interact with olfactory receptors in these organisms.

Pharmacokinetics

Bioaccumulation estimates from log kow (bcfwin v217) suggest that it has a Log BCF of 1525 (BCF = 3349) and a log Kow of 373 . These values indicate its potential for bioaccumulation and lipophilicity, respectively, which can impact its bioavailability.

Result of Action

It is known to be a potent odor stimulus and can elicit behavioral responses in certain organisms

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Hepten-3-ol, 1-phenyl-. For instance, its volatility from water, as estimated by the Henry LC, is 4.92E-007 atm-m3/mole . This suggests that it can readily evaporate into the air from water surfaces. Its half-life from a model river and lake are estimated to be 1643 hours (68.46 days) and 1.804E+004 hours (751.6 days), respectively , indicating its persistence in these environments.

Propiedades

IUPAC Name |

(E)-1-phenylhept-1-en-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-2-3-9-13(14)11-10-12-7-5-4-6-8-12/h4-8,10-11,13-14H,2-3,9H2,1H3/b11-10+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOVMABJRZUKJSI-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C=CC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(/C=C/C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-[(5-chloro-2-hydroxybenzyl)amino]benzoate](/img/structure/B3081169.png)

![Dichloro[(R)-bis(diphenylphosphino)-1,1-binaphthyl][2-(diphenylphosphino)ethylamine]ruthenium(II)](/img/structure/B3081192.png)

![1-{[(3-Methylphenyl)amino]carbonyl}proline](/img/structure/B3081200.png)

![Methyl 9-methyl-11-oxo-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4(15),5,7-tetraene-13-carboxylate](/img/structure/B3081224.png)

![1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B3081239.png)

![Ethyl 3-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B3081250.png)